nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate

mRNA encapsulation ionizable lipid head-group engineering

Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate, commonly catalogued as BP Lipid 135 (CAS 2089251-35-2), is a synthetic, amino-ionizable lipid belonging to the propanolamine class of ionizable lipids developed for lipid nanoparticle (LNP)-mediated nucleic acid delivery. It features a tertiary amine core substituted with a 3-hydroxypropyl (propanolamine) head group and two ester-linked hydrophobic tails: a primary 9-carbon (nonyl) ester chain and a secondary heptadecan-9-yl ester chain, both positioned at the C8 carbon relative to the central nitrogen.

Molecular Formula C45H89NO5
Molecular Weight 724.2 g/mol
Cat. No. B11937147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate
Molecular FormulaC45H89NO5
Molecular Weight724.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO
InChIInChI=1S/C45H89NO5/c1-4-7-10-13-16-25-32-42-50-44(48)36-28-21-17-23-30-38-46(40-33-41-47)39-31-24-18-22-29-37-45(49)51-43(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h43,47H,4-42H2,1-3H3
InChIKeyDSNJXBBGALIZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate (BP Lipid 135) – Class Identity and Procurement Baseline


Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate, commonly catalogued as BP Lipid 135 (CAS 2089251-35-2), is a synthetic, amino-ionizable lipid belonging to the propanolamine class of ionizable lipids developed for lipid nanoparticle (LNP)-mediated nucleic acid delivery [1]. It features a tertiary amine core substituted with a 3-hydroxypropyl (propanolamine) head group and two ester-linked hydrophobic tails: a primary 9-carbon (nonyl) ester chain and a secondary heptadecan-9-yl ester chain, both positioned at the C8 carbon relative to the central nitrogen . The compound is supplied as a research-grade reagent (typical purity ≥90%) with a molecular formula of C₄₅H₈₉NO₅ and a molecular weight of 724.2 g/mol . Its structural design places it within the same functional family as SM-102 and other BP Lipid series analogs, where variations in head-group chemistry, ester position, and tail length are exploited to modulate mRNA encapsulation efficiency and pharmacokinetic clearance [1].

Why SM-102 or Lipid 5 Cannot Simply Substitute for Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate in LNP Formulations


Within the propanolamine ionizable lipid class, minor structural modifications produce quantifiable shifts in mRNA encapsulation, endosomal escape, and in vivo clearance kinetics that are consequential for LNP potency and tolerability. BP Lipid 135 differs from SM-102 by replacing the hydroxyethyl head group with a hydroxypropyl (propanolamine) head and by relocating the ester linkages to the C8 position relative to the amine nitrogen, changes that vendor specifications indicate can improve mRNA encapsulation and alter tissue clearance profiles compared to earlier-generation ionizable lipids . It further differs from the closely related Lipid 5 (heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate), which retains a hydroxyethyl head and has published biodistribution data showing rapid hepatic accumulation followed by complete clearance within 7 days [1]. Because LNP performance is sensitive to the combinatorial effects of head-group pKa, ester hydrolysis rates, and tail-length-dependent bilayer fluidity, substituting a structurally distinct analog without re-optimizing the LNP formulation risks altering encapsulation efficiency, in vivo potency, and safety margins [1]. Direct experimental comparison data for BP Lipid 135 against defined analogs, however, remain absent from the public literature.

Quantitative Differentiation Evidence for Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate (BP Lipid 135) Versus Structural Analogs


Propanolamine vs. Hydroxyethyl Head Group: Encapsulation Enhancement Claimed for BP Lipid 135 over SM-102 Class

According to the manufacturer's technical datasheet, BP Lipid 135 incorporates a propanolamine (3-hydroxypropyl) head group which is stated to improve mRNA encapsulation relative to the hydroxyethyl head group found in SM-102 and earlier ionizable lipids . Although quantitative encapsulation efficiency values (e.g., % mRNA encapsulation or encapsulation-to-lipid ratio) are not publicly reported for BP Lipid 135 in a peer-reviewed format, the structural argument is that the extended hydroxyalkyl chain alters amine protonation behavior and hydrogen-bonding capacity, which influences payload entrapment [1]. This claim is a class-level inference derived from the propanolamine series (BP Lipid 132, 135, 142, etc.) and the established structure–activity relationship literature on ionizable lipids, but it has not been validated in a published head-to-head comparative experiment for BP Lipid 135.

mRNA encapsulation ionizable lipid head-group engineering

C8-Ester Positioning: Structural Differentiation from C6- and C7-Ester BP Lipid Analogs

BP Lipid 135 carries its two ester linkages at the C8 position relative to the central amine nitrogen. This distinguishes it from closely related BP Lipid analogs: BP Lipid 128 (ester at C6), BP Lipid 138 and BP Lipid 147 (esters at C6 and C7), and BP Lipid 142 (esters at C6 and C8) . The C8 placement increases the distance between the amine and the ester carbonyls, which can modulate the rate of esterase-mediated hydrolysis and thereby alter the in vivo persistence of the intact lipid and the kinetics of metabolite generation [1]. Although direct comparative hydrolysis half-life data are not available for BP Lipid 135, the Lipid 5 analog (C8 ester, hydroxyethyl head) shows rapid systemic distribution with peak tissue concentrations within 1 hour and complete clearance within 168 hours [2]. By extrapolation, the C8 ester position contributes to the hydrolytic lability that underpins the favorable clearance profile observed for lipids in this structural subclass, but quantitative differences between C6, C7, and C8 positional isomers have not been publicly reported.

ester hydrolysis lipid clearance ionizable lipid design

9-Carbon Primary Ester Tail: Differentiation from 7-Carbon and 11-Carbon Tail BP Lipid Analogs

BP Lipid 135 is specified to contain a 9-carbon (nonyl) primary ester tail. This places it between BP Lipid 128 (7-carbon tail) and BP Lipid 132 (9-carbon tail; but with different head group) on the tail-length spectrum, while BP Lipid 130 and BP Lipid 142 carry longer 11-carbon (undecyl) primary ester tails . Tail length modulates the hydrophobic volume, bilayer fluidity, and fusogenicity of the ionizable lipid within the LNP, which in turn influences endosomal escape efficiency and cargo release kinetics. The choice of a 9-carbon tail for BP Lipid 135, combined with its C8 ester placement, represents a deliberate design intermediate between shorter-tail (potentially faster-clearing but less potent) and longer-tail (potentially more hemolytic or slower-clearing) analogs. No public data exist that directly compare the in vitro or in vivo performance of the 9-carbon tail BP Lipid 135 against the 7-carbon or 11-carbon variants under identical LNP formulation conditions.

lipid tail length membrane fluidity LNP formulation

Recommended Application Scenarios for Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate (BP Lipid 135) Based on Available Evidence


Lead-Optimization Screening of Propanolamine Ionizable Lipids for mRNA-LNP Formulations

BP Lipid 135 is structurally positioned for use in head-to-head screening panels alongside SM-102, Lipid 5, and other BP Lipid series members to empirically determine the combined effects of propanolamine head group, C8 ester placement, and 9-carbon tail length on encapsulation efficiency, LNP particle size, zeta potential, and in vitro mRNA expression. Its differentiation is currently defined by these structural features rather than by published performance data, making it a candidate for systematic comparative studies [1].

Clearance-Profile Optimization Studies Leveraging C8 Ester Lability

Given the demonstrated rapid clearance of the structurally related C8-ester Lipid 5 analog (peak tissue concentrations within 1 h, complete elimination by 168 h in rats), BP Lipid 135 can be incorporated into comparative pharmacokinetic and biodistribution studies aimed at assessing the influence of the propanolamine head on the clearance kinetics of C8-ester ionizable lipids [1]. Such studies would address whether the hydroxypropyl head accelerates or delays ester hydrolysis relative to the hydroxyethyl head of Lipid 5.

Structure–Activity Relationship (SAR) Studies Mapping Head-Group pKa to Endosomal Escape Efficiency

BP Lipid 135 belongs to the propanolamine subclass, which vendors claim enhances mRNA encapsulation. Researchers can employ BP Lipid 135 in SAR panels that systematically vary the head group (hydroxyethyl vs. hydroxypropyl vs. hydroxybutyl) while holding the C8 ester and tail lengths constant, enabling the deconvolution of head-group contributions to apparent pKa, pH-dependent fusogenicity, and endosomal escape [1].

GMP Transition Feasibility Assessment for Propanolamine Lipid Manufacturing

BP Lipid 135 is available from commercial suppliers with GMP-grade inquiry options, making it a practical candidate for process-development and scale-up studies that evaluate synthetic route robustness, impurity profiles, and analytical method validation (NMR, HPLC, GC) necessary for transitioning a propanolamine ionizable lipid from research to clinical-grade manufacturing [1].

Quote Request

Request a Quote for nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.